4-Chloro-3-(chlorosulfonyl)-5-methylbenzoic acid
Overview
Description
“4-Chloro-3-(chlorosulfonyl)-5-methylbenzoic acid” is a chemical compound with the molecular formula C7H4Cl2O4S . It is a derivative of benzoic acid, which is a type of aromatic carboxylic acid .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with a carboxylic acid group (-COOH), a chlorosulfonyl group (-SO2Cl), and a chlorine atom . The molecular weight of this compound is 255.075 Da .Scientific Research Applications
Synthesis and Characterization of Compounds
Bifunctional Sulfonamide-Amide Derivatives : A study detailed the synthesis of bifunctional sulfonamide-amide derivatives using 4-methylbenzoic acid followed by reaction with chlorosulfonic acid. These compounds demonstrated significant in vitro antibacterial and antifungal activities, highlighting potential applications in developing antimicrobial agents (Abbavaram & Reddyvari, 2013).
Photocatalytic Degradation : Another research focused on the photocatalytic degradation of organic pollutants using ZnO–SnO2/nano clinoptilolite system, which included the study of 4-methylbenzoic acid among other compounds. This highlights the application of 4-Chloro-3-(chlorosulfonyl)-5-methylbenzoic acid in environmental remediation technologies (Khodami & Nezamzadeh-Ejhieh, 2015).
Solute Transfer into Organic Solvents : A study used Abraham model correlations to understand the solubility and transfer of solutes including chloro- and nitro-benzoic acids in organic solvents. This research provides insights into the physicochemical properties of compounds related to this compound (Hart et al., 2015).
Heterocyclic Scaffolds Synthesis : The potential of 4-Chloro-2-fluoro-5-nitrobenzoic acid, a closely related compound, as a building block for the synthesis of various heterocyclic scaffolds was explored. This study demonstrates the versatility of chloro-nitrobenzoic acid derivatives in pharmaceutical and agrochemical compound synthesis (Křupková et al., 2013).
Degradation by Genetically Modified Microorganisms : Research into the degradation of chloro- and methyl-substituted benzoic acids by a genetically modified microorganism underscores the environmental applications of understanding and utilizing compounds like this compound for bioremediation (Müller, Deckwer, & Hecht, 2000).
Safety and Hazards
This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it in a well-ventilated place and wear suitable protective clothing. Avoid contact with skin and eyes, and avoid formation of dust and aerosols .
Properties
IUPAC Name |
4-chloro-3-chlorosulfonyl-5-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O4S/c1-4-2-5(8(11)12)3-6(7(4)9)15(10,13)14/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXKUHAQOFLUPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)S(=O)(=O)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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